1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2 |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
1-methyl-5-prop-2-ynylpyrazole |
InChI |
InChI=1S/C7H8N2/c1-3-4-7-5-6-8-9(7)2/h1,5-6H,4H2,2H3 |
InChI Key |
NUSMHLUJMCISFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CC#C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Methyl 5 Prop 2 Yn 1 Yl 1h Pyrazole
Established Synthetic Pathways Towards the 1H-Pyrazole Core with Propargyl Substituents
The synthesis of the 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole scaffold relies on foundational reactions in heterocyclic chemistry. These methods focus on building the pyrazole (B372694) ring and then modifying it with the required substituents.
Cycloaddition Reactions for Pyrazole Ring Formation
Cycloaddition reactions are a cornerstone for the formation of five-membered heterocyclic rings like pyrazole. wikipedia.org These reactions involve the joining of two components to form a cyclic adduct.
The 1,3-dipolar cycloaddition is a powerful and widely used method for synthesizing pyrazole derivatives. wikipedia.orgresearchgate.net This reaction typically involves the concerted [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne. wikipedia.org To synthesize a precursor for the target molecule, one could envision a reaction between a suitable diazoalkane and an alkyne bearing the propargyl group.
The versatility of this method allows for the synthesis of a variety of substituted pyrazoles. nih.gov For instance, the reaction of ethyl diazoacetate with alkynes can be performed in an aqueous micellar environment, which presents a more sustainable approach. unisi.it The pH of the reaction can influence the regioselectivity, yielding different isomers. unisi.it While electron-poor diazocarbonyl compounds often require specific conditions like Lewis acid catalysis or heating, these methods provide a direct route to the pyrazole core. unisi.it
| Reactants | Catalyst/Conditions | Product Type | Key Features |
| Diazo Compound + Alkyne | Heat or Lewis Acid | Substituted Pyrazole | Versatile for various substituents. unisi.it |
| Ethyl Diazoacetate + Alkyne | TPGS-750-M/H₂O, pH 5.5 | 3,5-disubstituted pyrazole | Green chemistry approach using aqueous micellar catalysis. unisi.it |
| Nitrilimines + N-arylmaleimide | N/A | Fused Pyrazoles | Generation of nitrilimines in situ for cycloaddition. nih.gov |
Transition metals play a significant role in catalyzing the formation of pyrazole rings, often with high efficiency and regioselectivity. rsc.org These methods provide alternatives to traditional condensation reactions. mdpi.com One notable approach is the copper-catalyzed electrophilic cyclization of α,β-alkynic hydrazones. acs.org These hydrazones, readily prepared from hydrazines and propargyl aldehydes or ketones, undergo cyclization in the presence of a copper(I) catalyst to yield pyrazole derivatives in good to excellent yields. acs.org This strategy is compatible with a wide range of functional groups on the starting materials.
Flow chemistry has also been employed for transition metal-catalyzed pyrazole synthesis. For example, a two-step flow strategy involving a copper-catalyzed homocoupling of terminal alkynes to form 1,3-diynes, followed by a reaction with hydrazine (B178648), yields 3,5-disubstituted pyrazoles. nih.gov
| Catalyst | Substrates | Reaction Type | Advantages |
| Copper(I) Iodide | α,β-Alkynic Hydrazones | Electrophilic Cyclization | Good to excellent yields, tolerates various functional groups. acs.org |
| Copper | Terminal Alkynes + Hydrazine | Homocoupling / Hydroamination (Flow) | Uninterrupted two-step process with very good yields. nih.gov |
| Various (Pd, Rh, etc.) | N/A | C-H Functionalization | Direct installation of functional groups on the pyrazole ring. rsc.org |
Alkynylation Strategies for Propargyl Moiety Introduction
Introducing the propargyl group (prop-2-yn-1-yl) onto a pre-formed pyrazole ring or incorporating it into one of the starting materials is a key step. Standard alkynylation often involves the reaction of a nucleophile with a propargyl halide, such as propargyl bromide, under basic conditions. nih.govmdpi.com
A notable method for introducing propargyl groups into molecules that may be sensitive to base is the Nicholas reaction. nih.gov This reaction utilizes dicobalt hexacarbonyl-stabilized propargylium ions, which can react with various nucleophiles, including hydroxyl, amino, and carboxyl groups, under acidic conditions. nih.gov The addition of alkynyl groups to aldehydes and ketones is another common strategy to form propargyl alcohols, which can be further functionalized. organic-chemistry.org This can be achieved using organozinc reagents or indium(III)-based catalysts. organic-chemistry.org
N-Methylation Techniques and Regioselective Functionalization of Pyrazole Nitrogen
The N-methylation of unsymmetrically substituted pyrazoles presents a significant challenge due to the potential formation of two regioisomers (N1 and N2). acs.org Achieving high regioselectivity for the desired 1-methyl isomer is crucial.
Traditional methylation methods using reagents like methyl iodide often produce mixtures of isomers. thieme-connect.com To overcome this, novel methods have been developed. One highly effective approach uses sterically bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, as masked methylating reagents. acs.orgthieme-connect.comacs.org This technique significantly improves the selectivity for N1-alkylation, achieving ratios greater than 99:1 in some cases. acs.orgthieme-connect.com The reaction proceeds via an N-silylethyl intermediate, which is then protodesilylated using a fluoride (B91410) source to yield the N-methyl pyrazole. acs.org Alternative stepwise protocols can also influence the regioselective outcome of methylation. nih.gov
| Reagent | Base/Conditions | Selectivity (N1:N2) | Reference |
| Methyl Halides | Standard bases | ~3:1 | thieme-connect.com |
| (Chloromethyl)triisopropoxysilane | KHMDS, then TBAF | 92:8 to >99:1 | acs.orgthieme-connect.com |
| Methyl Iodide | K₂CO₃ in DMF | Can be highly regioselective depending on substrate and conditions | nih.gov |
Novel and Green Chemistry Approaches in the Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to create more sustainable and environmentally friendly processes. nih.govbenthamdirect.comresearchgate.net These approaches focus on reducing hazardous waste, using safer solvents, employing catalytic methods, and improving energy efficiency. nih.gov
Key green strategies applicable to pyrazole synthesis include:
Use of Green Solvents : Water is an ideal green solvent, and methods have been developed for synthesizing pyrazoles in aqueous media, sometimes facilitated by surfactants like cetyltrimethylammonium bromide (CTAB) or in micellar systems. unisi.itthieme-connect.com
Microwave and Ultrasonic Assistance : Microwave (MW) irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions. benthamdirect.commdpi.com For example, the synthesis of 3,5-disubstituted-1H-pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds has been achieved in high yields with short reaction times using microwave activation. mdpi.com
Catalysis : The use of recyclable, non-toxic, and heterogeneous catalysts is a central theme in green pyrazole synthesis. nih.govresearchgate.net Catalysts such as silica-supported sulfuric acid or cerium oxide-based nanocomposites have been used effectively. thieme-connect.com
One-Pot Reactions : Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (one-pot) reduces the need for purification of intermediates, saving time, solvents, and resources. thieme-connect.com
These green methodologies offer sustainable pathways for the synthesis of pyrazole derivatives and could be adapted for the efficient and environmentally benign production of this compound. nih.govbenthamdirect.com
Catalytic Methods for Enhanced Yield and Selectivity
Catalysis plays a pivotal role in the synthesis of pyrazole derivatives, offering pathways to high yields and excellent regioselectivity under mild conditions.
Cu-catalyzed Reactions: Copper catalysts are efficient for pyrazole synthesis, often proceeding under acid-free conditions at room temperature. organic-chemistry.org These methods can involve condensation reactions or dehydrogenative cross-coupling pathways. For instance, the synthesis of pyrenyl-substituted pyrazoles from alkenyl hydrazones via a C-N dehydrogenative cross-coupling using a copper catalyst under aerobic conditions highlights the utility of this approach. researchgate.net
Pd-catalyzed Reactions: While less common for the primary ring formation, palladium catalysis is crucial for cross-coupling reactions to introduce substituents onto a pre-formed pyrazole ring, a key strategy for functionalization.
Bi(OTf)₃-catalyzed Reactions: Bismuth(III) triflate is a potent Lewis acid catalyst that can be employed in the synthesis of heterocyclic systems. While specific examples for this exact pyrazole are not detailed, its utility in related multicomponent reactions for other pyrazole syntheses suggests its potential applicability.
Gold and Silver-catalyzed Reactions: Gold and silver catalysis are effective for the cyclization of functionalized alkynes. acs.org N-propargyl hydrazides, for example, can undergo divergent, catalyst-controlled cyclizations. Gold catalysis typically yields mdpi.comnih.govbeilstein-journals.orgoxadiazines, whereas silver catalysis can promote a different cyclization pathway to form pyrazoles. acs.orgacs.org
Table 1: Overview of Catalytic Methods in Pyrazole Synthesis
| Catalyst Type | General Application | Key Advantages |
|---|---|---|
| Copper (Cu) | Condensation reactions, Dehydrogenative cross-coupling | Mild, acid-free conditions; high efficiency. organic-chemistry.orgresearchgate.net |
| Gold (Au) | Cyclization of N-propargyl hydrazides | Control over reaction pathways. acs.org |
| Silver (Ag) | Divergent synthesis from N-propargyl hydrazides | Selective formation of pyrazole rings. acs.org |
Sustainable Solvent Systems and Reaction Conditions
Modern synthetic chemistry emphasizes the use of environmentally benign solvents and conditions. benthamdirect.com For pyrazole synthesis, this has led to the development of protocols in aqueous media or under solvent-free conditions. benthamdirect.comresearchgate.nettandfonline.com
Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and safety. nih.gov Multicomponent syntheses of related pyrazole structures, such as pyrano[2,3-c]pyrazoles, have been successfully performed in water, sometimes with the aid of catalysts like piperidine (B6355638) or imidazole. nih.govthieme-connect.com
Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and can lead to shorter reaction times and simpler workups. researchgate.nettandfonline.com The use of a commercially available organic ionic salt like tetrabutylammonium (B224687) bromide can facilitate pyrazole synthesis at room temperature under solvent-free conditions, achieving good yields. researchgate.nettandfonline.com
Energy-Efficient Techniques: Microwave and ultrasound-assisted syntheses are energy-efficient methods that can significantly accelerate reaction rates. nih.gov The synthesis of pyrano[2,3-c]pyrazole derivatives has been shown to be much faster under microwave irradiation compared to conventional heating. nih.gov
Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry offers significant advantages over traditional batch methods, including enhanced safety, better control over reaction parameters, and improved scalability. mdpi.comgalchimia.com This technology is particularly well-suited for handling potentially hazardous intermediates like diazo compounds, which are often used in pyrazole synthesis. mit.edu A continuous flow setup can be designed for the synthesis of pyrazoles from vinylidene keto esters and hydrazine derivatives, achieving good yields and high regioselectivity with reduced reaction times. mdpi.com Furthermore, multi-step syntheses can be "telescoped" into a continuous assembly line, allowing for the rapid production and subsequent functionalization of the pyrazole core without isolating intermediates. mit.edu
Table 2: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis
| Feature | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Safety | Handling of unstable intermediates can be hazardous. | Enhanced safety, especially with hazardous reagents. thieme-connect.com |
| Scalability | Can be difficult and require re-optimization. | More straightforward to scale up production. mdpi.com |
| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. galchimia.com |
| Time | Often requires longer reaction times (hours to days). | Significantly reduced reaction times (minutes). mit.edursc.org |
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) are highly efficient strategies that combine multiple synthetic steps into a single operation, avoiding the need for intermediate purification. mdpi.combeilstein-journals.org This approach aligns with the principles of green chemistry by saving time, resources, and reducing waste. acs.org
The synthesis of pyrazole derivatives is well-suited to MCRs. For example, a one-pot, three-component reaction of terminal alkynes, aldehydes, and hydrazines can be used to produce 3,5-disubstituted pyrazoles with high regioselectivity. organic-chemistry.org Similarly, four-component reactions involving aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) are widely used to construct complex fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. rsc.org These reactions can be catalyzed by simple organic bases or even proceed under catalyst-free conditions in green solvents. nih.gov
Derivatization and Functionalization of this compound
The structure of this compound offers two primary sites for further chemical modification: the terminal alkyne of the propargyl group and the pyrazole ring itself.
Reactions at the Terminal Alkyne Moiety (e.g., Click Chemistry)
The terminal alkyne is a versatile functional group, most notably for its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". tcichemicals.comthieme.de This reaction allows for the efficient and highly regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by coupling the alkyne with an organic azide (B81097). tcichemicals.comnih.gov This methodology is prized for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for conjugating the pyrazole scaffold to other molecular entities. nih.gov Beyond CuAAC, the terminal alkyne can undergo various other transformations, including Sonogashira coupling, enantioselective alkynylation with carbonyl compounds, and hydroamination. organic-chemistry.orgrsc.org
Table 3: Key Reactions of the Terminal Alkyne Moiety
| Reaction | Reagents | Product | Significance |
|---|---|---|---|
| CuAAC (Click Chemistry) | Organic Azide (R-N₃), Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazole | Highly efficient, modular conjugation. tcichemicals.comnih.gov |
| Enantioselective Alkynylation | Pyrazole-4,5-diones, Chiral Cu(I) complex | Chiral propargylic alcohol | Creation of stereocenters. rsc.org |
| Cycloaddition | Diazo compounds | Fused pyrazole systems | Construction of new heterocyclic rings. nih.gov |
Modifications and Substitutions on the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle that can undergo substitution reactions. The electronic nature of the ring, influenced by the two nitrogen atoms and the N-methyl group, directs its reactivity. Position 4 is typically the most susceptible to electrophilic attack. chim.it
Electrophilic Substitution: Reactions such as bromination can be performed on the pyrazole ring, typically at the C4 position, to introduce a handle for further functionalization. enamine.net For example, bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with N-bromosuccinimide (NBS) proceeds under mild conditions. enamine.net
Metalation and Cross-Coupling: Direct metalation of the pyrazole ring, often at the C5 position via a direct ortho-metalation (DoM) reaction, followed by quenching with an electrophile, is a powerful strategy for introducing a wide range of functional groups. enamine.net Alternatively, a halogenated pyrazole can undergo a halogen-metal exchange (e.g., Br-Li exchange) to generate an organometallic intermediate that can react with various electrophiles to install aldehyde or acid functionalities. enamine.net
These functionalization strategies allow for the systematic modification of the pyrazole core, enabling the exploration of its chemical space and the synthesis of a diverse library of derivatives. nih.gov
Synthesis of Analogues and Homologues for Structure-Reactivity Studies
The systematic synthesis of analogues and homologues of this compound is crucial for establishing comprehensive structure-reactivity relationships (SRR). These studies involve targeted structural modifications to probe the influence of electronic and steric factors on the compound's reactivity, particularly in reactions involving the pyrazole core and the propargyl side chain.
Key modifications typically focus on three main areas of the molecule:
The Pyrazole Core: Introducing various substituents at the C3 and C4 positions allows for the evaluation of electronic effects. For instance, the synthesis of analogues like 5-methyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole introduces a potent electron-withdrawing group, which can significantly alter the electron density of the pyrazole ring and influence its participation in reactions. chemsrc.com Conversely, adding electron-donating groups would have the opposite effect.
The C5-Side Chain: Altering the propargyl group itself—for example, by extending the carbon chain (homologation), introducing substituents on the chain, or replacing the alkyne with an alkene (e.g., 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole) or an alcohol (e.g., (1-methyl-1H-pyrazol-5-yl)methanol)—directly probes the reactivity of the side chain in processes like cycloadditions, metal-catalyzed couplings, or hydroamination reactions. acs.orgnih.gov
The synthesis of these derivatives often employs established methods for pyrazole formation, such as the condensation of substituted hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.gov For modifications to a pre-existing pyrazole core, standard functional group interconversions are utilized. The insights gained from studying these analogues are pivotal for designing molecules with tailored reactivity for applications in organic synthesis and medicinal chemistry. nih.govnih.gov
| Analogue/Homologue Name | Structural Modification from Parent Compound | Purpose in Structure-Reactivity Studies |
|---|---|---|
| methyl this compound-3-carboxylate | Addition of an ester group at C3 position | Investigate the effect of an electron-withdrawing group on pyrazole ring reactivity. chemsrc.com |
| 5-methyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole | Addition of a trifluoromethyl group at C3 position | Assess the impact of a strong electron-withdrawing group on the electronic properties of the heterocycle. chemsrc.com |
| (1-methyl-1H-pyrazol-5-yl)methanol | Replacement of propargyl group with a hydroxymethyl group | Evaluate the role of the alkyne functionality in specific chemical transformations. nih.gov |
| 1-benzyl-5-(prop-2-yn-1-yl)-1H-pyrazole (Hypothetical) | Replacement of N1-methyl with an N1-benzyl group | Study the influence of a bulkier, electron-donating N1-substituent on steric accessibility and electronic properties. |
Mechanistic Investigations of Reaction Pathways for the Chemical Compound
Mechanistic investigations into the reactions of this compound and its close structural relatives, particularly N-propargyl hydrazides, reveal divergent and catalyst-dependent pathways. acs.org These studies are essential for understanding reaction outcomes and for the rational design of selective synthetic protocols. Key investigations have focused on metal-catalyzed cyclization reactions, which highlight the nuanced reactivity of the propargyl moiety in concert with the heterocyclic framework.
One significant area of investigation involves the divergent heterocyclization of N'-propargyl hydrazides, which serve as excellent models for the reactivity of the propargyl group attached to a nitrogen-rich heterocycle. acs.orgacs.org Depending on the choice of coinage metal catalyst, the reaction can be directed toward two distinct mechanistic pathways, yielding different heterocyclic products.
Gold-Catalyzed Ionic Pathway: In the presence of a cationic gold(I) catalyst, the reaction proceeds through an ionic mechanism. The proposed pathway begins with the coordination of the gold catalyst to the alkyne's triple bond. This is followed by a nucleophilic attack from a carbonyl oxygen atom in a 6-exo-dig cyclization, leading to the formation of acs.orgnih.govoxadiazine scaffolds. acs.org This pathway is not significantly inhibited by the presence of radical scavengers. acs.org
Silver-Catalyzed Radical Pathway: In contrast, silver catalysis promotes a 5-endo-dig azacyclization via a free radical pathway. This mechanism is thought to involve the formation of a nitrogen-centered hydrazidyl radical. The reaction is notably inhibited by radical-trapping agents like 2,2,6,6-tetramethyl-piperidinium-1-oxyl (TEMPO) and butylated hydroxytoluene (BHT), which provides strong evidence for the radical nature of the process. acs.orgacs.org This pathway leads to the formation of N-acyl pyrazoles.
Another relevant area of mechanistic study concerns the formation of the pyrazole ring itself. Investigations into pyrazole synthesis via the oxidation-induced N-N coupling of diazatitanacycles have provided detailed kinetic and mechanistic insights. nih.govrsc.org These studies reveal that the reaction using an oxidant like TEMPO proceeds with the initial oxidation being the rate-limiting step, and that coordination of the oxidant to the metal center is critical for reactivity. nih.gov Such fundamental studies on pyrazole ring formation are vital for understanding the synthesis of the core scaffold of this compound and its analogues.
| Reaction Type | Catalyst/Reagent | Proposed Mechanism | Key Intermediates | Supporting Evidence |
|---|---|---|---|---|
| Cycloisomerization of N'-propargyl hydrazides | Gold(I) salts | Ionic Pathway (6-exo-dig) | Alkenylgold species | Reaction is not inhibited by radical scavengers. acs.orgacs.org |
| Cycloisomerization of N'-propargyl hydrazides | Silver salts | Radical Pathway (5-endo-dig) | Nitrogen-centered hydrazidyl radical | Significant inhibition by radical scavengers (TEMPO, BHT). acs.orgacs.org |
| Pyrazole Ring Synthesis | Titanium complexes / TEMPO | Oxidation-induced N-N coupling | Oxidized metallacycle | Kinetic studies identifying the rate-determining step. nih.gov |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole in solution.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity within the molecule.
¹H NMR and ¹³C NMR: 1D NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms. For pyrazole (B372694) derivatives, the chemical shifts of the ring protons and carbons are characteristic. For instance, in a related compound, 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile, the N-methyl group protons appear as a singlet around 3.40 ppm in DMSO-d₆. nih.gov Similarly, the protons of the pyrazole ring in various derivatives show distinct signals that are crucial for structural confirmation. nih.gov
COSY (Correlation Spectroscopy): This 2D NMR technique identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would show correlations between the protons of the propargyl group and any adjacent protons, helping to confirm the structure of this substituent.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. nih.gov This is a powerful tool for assigning the signals of protonated carbons. youtube.com Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations between the N-methyl protons and the pyrazole ring carbons (C3 and C5) would be expected, as would correlations between the propargyl protons and the C5 carbon of the pyrazole ring. sdsu.edu
A hypothetical data table summarizing expected NMR data is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| N-CH₃ | ~3.7 | ~35 | C5, C-N of pyrazole |
| Pyrazole H3 | ~7.4 | ~138 | C4, C5 |
| Pyrazole H4 | ~6.1 | ~106 | C3, C5 |
| CH₂ (propargyl) | ~3.5 | ~20 | C5, C≡CH, C≡C H |
| C≡CH | ~2.5 | ~78 | CH₂, C ≡CH |
| C ≡CH | - | ~75 | CH₂, C≡C H |
Interactive Data Table: Click on column headers to sort.
Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes and tautomeric equilibria. unibas.it For pyrazole derivatives that are not N-substituted, annular tautomerism is a significant consideration. fu-berlin.denih.govbohrium.com This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov
While this compound has a fixed methyl group on one of the nitrogen atoms, preventing annular tautomerism, DNMR could still be relevant for studying the conformational dynamics of the propargyl substituent. By varying the temperature, it is possible to observe changes in the NMR spectra that can provide information about the rotational barriers and preferred conformations of this side chain. unibas.it Transverse nuclear spin relaxation is a sensitive probe for chemical exchange on the microsecond to millisecond timescale. copernicus.org
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.netnih.gov
The way molecules pack in a crystal lattice is determined by a variety of non-covalent interactions. For pyrazole-containing compounds, hydrogen bonding and π-π stacking are common and significant interactions that influence the crystal structure. nih.govmdpi.comresearchgate.netnih.gov
Hydrogen Bonding: In the absence of strong hydrogen bond donors in this compound, weaker C-H···N or C-H···π interactions may play a role in the crystal packing. The terminal alkyne proton could potentially act as a weak hydrogen bond donor.
π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with neighboring rings. nih.gov These interactions, where the electron-rich π systems of adjacent rings overlap, contribute to the stability of the crystal lattice. mdpi.com The distance between the centroids of the interacting rings is a key parameter in characterizing these interactions. nih.gov
Polymorphism refers to the ability of a compound to crystallize in more than one crystal structure. Different polymorphs can have distinct physical properties. Investigating the crystallization conditions (e.g., solvent, temperature) can reveal the existence of different polymorphic forms of this compound. Co-crystallization involves crystallizing the target molecule with another molecule (a co-former) to form a new crystalline solid with potentially different properties.
Vibrational Spectroscopy (Infrared and Raman) for Understanding Molecular Vibrations and Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying the presence of specific functional groups. longdom.org
For this compound, key vibrational modes would include:
C≡C-H Stretch: A sharp, characteristic band for the terminal alkyne C-H stretch is expected around 3300 cm⁻¹.
C≡C Stretch: The carbon-carbon triple bond stretch typically appears in the region of 2100-2260 cm⁻¹.
C=N and C=C Stretches: The stretching vibrations of the pyrazole ring will give rise to bands in the 1400-1600 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretches from the pyrazole ring and aliphatic C-H stretches from the methyl and methylene (B1212753) groups will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra, which aids in the assignment of the experimentally observed bands. derpharmachemica.com
A summary of expected vibrational frequencies is provided in the table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Terminal Alkyne | C-H Stretch | ~3300 |
| Alkyne | C≡C Stretch | 2100 - 2260 |
| Pyrazole Ring | C=N, C=C Stretches | 1400 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
Interactive Data Table: Click on column headers to sort.
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unequivocal confirmation of the molecular formula of "this compound". Unlike unit-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of its elemental composition. The molecular formula for the target compound is C₈H₁₀N₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and nitrogen (¹⁴N = 14.003074 Da), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision.
Experimental determination of the m/z value of the molecular ion via HRMS that matches this theoretical value provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas that might have the same nominal mass.
Tandem mass spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. dtic.millongdom.org In an MS/MS experiment, the molecular ion of "this compound" (m/z 135.0917 for [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). unt.edu This process breaks the molecule into smaller, characteristic fragment ions, and the resulting spectrum offers a "fingerprint" that is unique to the molecule's structure.
While specific experimental data for this exact compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of N-methyl pyrazoles and molecules containing a propargyl group. researchgate.netresearchgate.net The primary fragmentation pathways would likely involve the cleavage of the bond between the pyrazole ring and the propargyl side chain, as well as cleavages within the pyrazole ring itself.
Key Predicted Fragmentation Pathways:
Loss of the propargyl group: A significant fragmentation would be the loss of the C₃H₃ radical, resulting from the cleavage of the CH₂-C≡CH bond.
Ring fragmentation: Pyrazole rings are known to fragment via the expulsion of HCN or N₂. researchgate.net
Loss of methyl group: Cleavage of the N-CH₃ bond could also occur.
The analysis of these fragments allows for the piecewise reconstruction of the molecule, confirming the connectivity of the N-methyl group, the pyrazole core, and the prop-2-yn-1-yl substituent at the C5 position.
| Ion Species | Molecular Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₁N₂⁺ | 135.0917 | Protonated molecular ion |
| [M-CH₃]⁺ | C₇H₈N₂⁺ | 120.0682 | Loss of methyl radical from parent ion |
| [M-C₃H₃]⁺ | C₅H₈N₂⁺ | 96.0682 | Loss of propargyl radical from parent ion |
| [M-HCN]⁺ | C₇H₁₀N⁺ | 108.0808 | Loss of hydrogen cyanide from the pyrazole ring |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Research (if chiral analogues are relevant)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for investigating the three-dimensional structure of chiral molecules. saschirality.orgnih.gov These techniques measure the differential absorption of left- and right-circularly polarized light. encyclopedia.pub However, "this compound" is an achiral molecule. It does not possess a stereocenter and cannot exist as a pair of non-superimposable mirror images (enantiomers). Therefore, it will not produce an ECD or VCD signal. researchgate.netcas.cz
The relevance of these techniques arises in the context of chiral analogues of this compound. If a chiral center were introduced into the molecule—for instance, by substitution on the propargyl side chain or by the incorporation of a chiral substituent—the resulting enantiomers would have mirror-image ECD and VCD spectra. chiralabsxl.com
Vibrational Circular Dichroism (VCD): VCD measures the circular dichroism in the infrared region, corresponding to vibrational transitions. mdpi.comresearchgate.net It provides detailed information about the stereochemistry of a molecule in solution. nih.govnih.gov For a chiral derivative, each vibrational mode could potentially give rise to a VCD signal (either positive or negative), creating a complex and highly specific fingerprint of its absolute configuration. ru.nl VCD is particularly useful for molecules that lack strong UV-Vis chromophores, as it relies on the vibrational modes of the entire molecule. researchgate.net The determination of absolute configuration is again accomplished by comparing the experimental VCD spectrum with the one calculated for a specific enantiomer.
| Technique | Principle | Information Obtained | Relevance to Chiral Analogues |
|---|---|---|---|
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light by electronic transitions. | Absolute configuration, conformational analysis. | The (R) and (S) enantiomers would produce mirror-image spectra, allowing for unambiguous stereochemical assignment when compared with theoretical calculations. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light by vibrational transitions. | Absolute configuration, detailed solution-state conformation. | Provides a rich "fingerprint" spectrum that is highly sensitive to the molecule's 3D structure, enabling confident assignment of absolute configuration. |
Computational Chemistry and Theoretical Studies of 1 Methyl 5 Prop 2 Yn 1 Yl 1h Pyrazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in predicting the intrinsic properties of a molecule. For pyrazole (B372694) derivatives, these methods offer insights into electron distribution, orbital energies, and sites susceptible to chemical attack.
Density Functional Theory (DFT) Studies for Ground State Properties and Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov Studies on various pyrazole derivatives consistently employ DFT methods, such as B3LYP with basis sets like 6-31G* or 6-311++G**, to optimize molecular geometry and calculate electronic properties. researchgate.netmdpi.com For 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole, DFT calculations would likely reveal a planar pyrazole ring, a key feature of its aromatic character.
The electronic nature of the substituents significantly influences the properties of the pyrazole ring. The N-methyl group is generally considered an electron-donating group, which would affect the electron density of the pyrazole ring. The propargyl group at the C5 position, with its triple bond, introduces a region of high electron density and acts as a versatile functional handle for various chemical transformations.
Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier molecular orbitals (FMOs) that govern a molecule's reactivity. acs.orgwikipedia.org For substituted pyrazoles, the HOMO is often localized on the pyrazole ring, while the LUMO distribution can vary depending on the nature of the substituents. In the case of this compound, the HOMO is expected to have significant contributions from the pyrazole ring and the π-system of the propargyl group. The LUMO is likely to be distributed over the pyrazole ring and the acetylenic carbon atoms. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
| Property | Predicted Characteristic for this compound | Basis of Prediction |
| Geometry | Planar pyrazole ring | General DFT studies on pyrazole derivatives |
| N-methyl group effect | Electron-donating, influencing ring electron density | Known electronic effects of alkyl groups |
| Propargyl group effect | Introduces a π-system, potential for various reactions | Reactivity of alkynes |
| HOMO Localization | Primarily on the pyrazole ring and propargyl π-system | FMO theory and studies on substituted pyrazoles |
| LUMO Localization | Distributed over the pyrazole ring and alkyne | FMO theory and studies on substituted pyrazoles |
| HOMO-LUMO Gap | Moderate, indicating a balance of stability and reactivity | General trends in pyrazole derivatives |
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.comresearchgate.net In MEP maps, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For pyrazole derivatives, the nitrogen atom at the 2-position of the ring is consistently shown to be a region of significant negative electrostatic potential, making it a primary site for electrophilic attack and coordination to metal ions. researchgate.net The hydrogen atoms of the methyl and propargyl groups would exhibit positive potential.
Fukui functions are another set of reactivity indicators derived from DFT that quantify the change in electron density at a specific point in a molecule upon the addition or removal of an electron. derpharmachemica.comresearchgate.netsemanticscholar.org They are used to identify the most electrophilic and nucleophilic sites within a molecule with greater precision. For a molecule like this compound, Fukui function analysis would likely confirm the N2 atom as a primary nucleophilic center. The acetylenic carbons of the propargyl group could also exhibit nucleophilic or electrophilic character depending on the specific reaction conditions.
| Analysis | Predicted Reactive Sites for this compound |
| MEP (Nucleophilic Attack) | Regions around the hydrogen atoms of the methyl and propargyl groups. |
| MEP (Electrophilic Attack) | The nitrogen atom at the 2-position of the pyrazole ring. |
| Fukui Function (Nucleophilic) | Likely to confirm the N2 atom as a primary nucleophilic center. |
| Fukui Function (Electrophilic) | Potentially the acetylenic carbons, depending on the reaction. |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orgresearchgate.netslideshare.net This theory is particularly useful in understanding pericyclic reactions, such as cycloadditions, which are relevant for the propargyl group of the title compound. wikipedia.orgfiveable.me
The propargyl group in this compound can participate in various cycloaddition reactions, acting as a dipolarophile or a dienophile. FMO theory can be used to predict the regioselectivity and stereoselectivity of these reactions. The relative energies of the HOMO and LUMO of the pyrazole and the reacting partner, as well as the orbital coefficients at the reacting centers, will determine the favored reaction pathway. For instance, in a [3+2] cycloaddition reaction with an azide (B81097), the interaction between the HOMO of the pyrazole's alkyne and the LUMO of the azide (or vice versa) would be analyzed to predict the resulting triazole regioisomer.
Conformational Analysis and Molecular Dynamics Simulations
The propargyl group attached to the pyrazole ring introduces conformational flexibility. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. For this compound, rotation around the single bond connecting the pyrazole ring and the propargyl group would be the primary conformational variable. Computational methods can be used to calculate the potential energy surface for this rotation and identify the low-energy conformers. It is likely that conformers where the propargyl group is oriented away from the N-methyl group to minimize steric hindrance would be more stable.
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov By simulating the movements of atoms and bonds, MD can explore the conformational landscape and identify the most populated conformations. For the title compound, MD simulations could reveal the flexibility of the propargyl side chain and its interactions with solvent molecules or potential binding partners. Such studies are crucial for understanding how the molecule behaves in a realistic chemical environment.
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry is a powerful tool for investigating reaction mechanisms and identifying the transition states that connect reactants, intermediates, and products. researchgate.net For the synthesis and reactions of this compound, theoretical calculations can provide valuable insights.
A relevant study on the coinage metal-catalyzed heterocyclizations of N-propargyl hydrazides to form N-acyl pyrazoles provides a detailed mechanistic investigation using DFT. acs.orgacs.org This study proposes different pathways, including ionic and radical mechanisms, depending on the metal catalyst used. acs.orgacs.org For the formation of a pyrazole ring from a propargyl precursor, a 5-endo-dig azacyclization is a key step. acs.orgacs.org DFT calculations can be used to model the geometries of the reactants, intermediates, and transition states along the reaction coordinate and to calculate the activation energies for each step. This allows for the determination of the most favorable reaction pathway. For example, in a silver-catalyzed reaction, a plausible pathway involves the formation of a nitrogen-centered radical, followed by cyclization onto the alkyne. acs.orgacs.org The elucidation of such mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes.
| Reaction Step (Hypothetical) | Computational Approach | Insights Gained |
| Initial Coordination | DFT geometry optimization | Structure of the catalyst-substrate complex |
| Cyclization | Transition state search (e.g., QST2/QST3) | Geometry and energy of the cyclization transition state |
| Proton Transfer/Rearrangement | IRC calculations | Confirmation of the connection between transition state and products |
| Overall Reaction Pathway | Calculation of reaction energy profile | Identification of the rate-determining step and overall feasibility |
Quantitative Structure-Property Relationship (QSPR) Studies (focused on theoretical and physicochemical properties)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govresearchgate.netarabjchem.orgicapsr.com For pyrazole derivatives, QSPR models can be developed to predict properties such as solubility, boiling point, and chromatographic retention times based on calculated molecular descriptors. researchgate.net
Theoretical descriptors used in QSPR studies can be derived from quantum chemical calculations and include electronic properties (e.g., HOMO/LUMO energies, dipole moment), topological indices (describing molecular connectivity), and geometric parameters. By correlating these descriptors with experimentally determined physicochemical properties for a series of related pyrazole compounds, a predictive QSPR model can be built. Such models can then be used to estimate the properties of new, unsynthesized compounds like this compound, aiding in the design of molecules with desired characteristics. For instance, a QSPR model could predict the lipophilicity (logP) of the title compound, which is a crucial parameter in drug design.
Solvation Models and Solvent Effects on Electronic Structure and Reactivity
The chemical behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational chemistry provides powerful tools to model these interactions and predict their effects on the molecule's electronic structure and reactivity. Solvation models can be broadly categorized into explicit and implicit models. prace-ri.eu
Explicit solvation models treat individual solvent molecules as distinct entities interacting with the solute. This approach can provide a detailed picture of the local solvent structure around the this compound molecule, including the formation of specific hydrogen bonds between the pyrazole nitrogen atoms or the acetylenic group and protic solvent molecules. However, this method is computationally expensive due to the large number of particles that need to be simulated.
Theoretical studies on similar 1-methylazoles have demonstrated that solvent polarity plays a crucial role in determining their electronic properties. rsc.org For this compound, increasing solvent polarity is expected to lead to a greater stabilization of charge-separated states, which can influence its reactivity in polar versus nonpolar media. For instance, the electron-rich pyrazole ring and the π-system of the propargyl group can have their electron densities significantly altered by solvent interactions, which in turn affects their susceptibility to electrophilic or nucleophilic attack.
The reactivity of the propargyl group, particularly the terminal alkyne, is also subject to solvent effects. In protic solvents, hydrogen bonding to the triple bond can modulate its reactivity in addition reactions or deprotonation. The choice of solvent can therefore be a critical parameter in synthetic applications involving this compound.
A theoretical investigation into a series of 1-methylazoles, which includes the pyrazole scaffold, analyzed the impact of twelve different solvents on nitrogen magnetic shielding constants using the COSMO model. rsc.org The study highlighted that theoretical, vibrationally corrected results can accurately reproduce experimental data, with the B97-2 functional providing a mean absolute error as low as 3 ppm over a range of more than 270 ppm. rsc.org This underscores the capability of modern computational methods to predict spectroscopic properties in solution, which would be applicable to this compound.
| Solvation Model Type | Description | Applicability to this compound |
| Explicit Solvation | Individual solvent molecules are explicitly included in the simulation. | Provides detailed insights into specific solute-solvent interactions, such as hydrogen bonding to the pyrazole nitrogens or the alkyne group. |
| Implicit Solvation (e.g., COSMO) | The solvent is modeled as a continuous dielectric medium. | Efficiently calculates bulk solvent effects on electronic properties like dipole moment and orbital energies, and predicts changes in reactivity with solvent polarity. |
Intermolecular Interactions and Self-Assembly in the Gas and Condensed Phases
The intermolecular forces involving this compound are fundamental to understanding its physical properties and its potential for self-assembly into larger, ordered structures. The pyrazole ring itself is amphoteric, possessing both a basic sp2-hybridized nitrogen atom and a non-basic pyrrole-like nitrogen atom. mdpi.com This feature allows pyrazole derivatives to act as both hydrogen bond donors and acceptors, facilitating the formation of intermolecular hydrogen-bonded networks. mdpi.com
In the case of this compound, the N-methylation prevents the pyrrole-like nitrogen from acting as a hydrogen bond donor. However, the pyridine-like nitrogen can still act as a hydrogen bond acceptor. The terminal alkyne of the propargyl group can also participate in weaker C-H···π and C-H···N hydrogen bonds.
Beyond hydrogen bonding, π-π stacking interactions between the aromatic pyrazole rings are expected to be a significant contributor to the intermolecular forces. These interactions are crucial in the solid-state packing of many aromatic heterocyclic compounds. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) will be determined by a balance of electrostatic and van der Waals forces.
In the gas phase, computational studies can be employed to calculate the interaction energies of dimers and larger clusters of this compound. These calculations can identify the most stable dimeric configurations and quantify the contributions of different types of intermolecular forces.
In the condensed phase, these intermolecular interactions can lead to self-assembly. The specific packing motif in the solid state will be a result of a complex interplay between hydrogen bonding, π-π stacking, and steric effects from the methyl and propargyl substituents. While no specific studies on the self-assembly of this compound are available, research on other pyrazole derivatives has shown their capacity to form diverse supramolecular architectures. mdpi.com
| Interaction Type | Description | Potential Role in this compound |
| Hydrogen Bonding | The pyridine-like nitrogen can act as a hydrogen bond acceptor. The terminal alkyne C-H can act as a weak hydrogen bond donor. | Can lead to the formation of chains or other ordered structures in the condensed phase. |
| π-π Stacking | Attractive, noncovalent interactions between the aromatic pyrazole rings. | A key driving force for self-assembly and crystal packing. |
| van der Waals Forces | General intermolecular forces arising from temporary and permanent dipoles. | Contribute to the overall stability of molecular aggregates. |
Lack of Specific Research Data Precludes Article Generation
Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available to generate an article on the chemical compound “this compound” that adheres to the provided, detailed outline.
The user's instructions mandated a strict focus on the specified compound and a detailed exploration of its applications in several key areas of chemical and materials science, including its use in click chemistry for functional polymers, its role in supramolecular chemistry and the design of metal-organic frameworks (MOFs), and its specific coordination chemistry with transition metals.
The search for relevant research and data revealed a significant lack of studies centered specifically on “this compound.” While general information exists on the components of the molecule—namely the reactivity of the propargyl (prop-2-yn-1-yl) group in click chemistry and the common use of pyrazole derivatives as ligands in coordination chemistry—no specific examples, detailed research findings, or data tables concerning the title compound's application in the requested areas could be located.
The available literature discusses similar but distinct compounds, or provides broad overviews of the chemical concepts mentioned in the outline without referencing the specific molecule . To proceed with generating the article as requested would require extrapolation from these general principles, a step that would violate the explicit instruction to focus solely on “this compound” and not introduce information outside this narrow scope.
Given the constraints and the absence of specific, verifiable research findings for this particular compound, it is not possible to produce a scientifically accurate and thorough article that would meet the requirements of the user's request.
Applications of 1 Methyl 5 Prop 2 Yn 1 Yl 1h Pyrazole in Chemical Synthesis and Materials Science
Ligand Design and Coordination Chemistry with Transition Metals
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using pyrazole-based ligands is a well-established area of research due to the ability of the pyrazole (B372694) moiety to coordinate with a wide range of metal ions. These complexes have found applications in catalysis, materials science, and medicinal chemistry. While the broader class of pyrazole derivatives has been extensively studied as ligands, specific research detailing the synthesis and characterization of metal complexes involving 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole as a ligand is not extensively documented in publicly available literature.
However, the general principles of pyrazole-metal complex formation can be inferred from studies on related compounds. For instance, research on pyrazolone-based ligands, which are structurally related to pyrazoles, has demonstrated their ability to form stable complexes with metals such as zinc(II), copper(II), and molybdenum(IV). unicam.it These complexes are typically characterized using a suite of analytical techniques to elucidate their structure and properties.
Common Characterization Techniques for Pyrazole-Metal Complexes:
| Technique | Information Obtained |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in the crystal, confirming the coordination geometry of the metal center and the binding mode of the ligand. |
| NMR Spectroscopy (¹H, ¹³C) | Offers insights into the structure of the complex in solution, with chemical shift changes upon coordination indicating the binding of the ligand to the metal. |
| FT-IR Spectroscopy | Reveals changes in the vibrational frequencies of the ligand's functional groups upon coordination to the metal ion. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, which can be sensitive to the coordination environment of the metal. |
| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its composition. |
While these techniques are standard for the characterization of pyrazole-metal complexes, specific data for complexes of this compound remains scarce in the reviewed literature.
Catalytic Applications of this compound-Metal Complexes
The catalytic activity of metal complexes is a cornerstone of modern chemical synthesis, enabling a vast array of transformations with high efficiency and selectivity. Pyrazole-containing ligands have been instrumental in the development of novel catalysts. For example, protic pyrazole complexes have been investigated for their catalytic activity in various chemical transformations. nih.gov
The catalytic potential of such complexes often stems from the ability of the pyrazole ligand to modulate the electronic and steric properties of the metal center. This can influence the substrate binding, activation, and turnover rates of the catalytic cycle. However, specific studies detailing the catalytic applications of metal complexes derived from this compound are not readily found in the scientific literature.
Research on related pyrazolone-based copper(II) complexes has shown their potential as catalysts for the epoxidation of cyclooctene, demonstrating high selectivity for the epoxide product. unicam.it Furthermore, molybdenum-based pyrazolone (B3327878) complexes have been studied theoretically as catalysts for the deoxydehydration of vicinal diols to alkenes. unicam.it These examples highlight the potential catalytic utility of pyrazole-type ligands, though direct experimental evidence for the catalytic activity of this compound-metal complexes is currently lacking.
Applications in Sensor Technologies and Molecular Probes (focused on chemical detection, not biological sensing)
The development of chemical sensors and molecular probes is crucial for environmental monitoring, industrial process control, and analytical chemistry. Pyrazole and its derivatives have been explored as components of fluorescent sensors due to their favorable photophysical properties. For instance, pyrazoline-based compounds have been synthesized and utilized for the selective detection of metal ions such as Cd²⁺. nih.gov
The general principle behind such sensors involves the pyrazole moiety acting as a recognition element that selectively binds to a target analyte. This binding event then triggers a measurable change in a physical property, such as fluorescence intensity or color, allowing for the detection and quantification of the analyte.
Despite the potential of the pyrazole scaffold in sensor design, there is a lack of specific research on the application of this compound in the development of chemical sensors or molecular probes for non-biological analytes. The presence of the propargyl group (prop-2-yn-1-yl) offers a reactive handle that could potentially be used to anchor the molecule to surfaces or to other signaling units in a sensor assembly, but this potential has not been explicitly realized in the reviewed literature.
Bioorthogonal Chemistry Applications (focused on methodology development and chemical reactions in complex environments, not biological outcomes)
Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are invaluable tools for chemical biology, enabling the study of biomolecules in their native environment. The alkyne functional group is a key player in several bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov
The compound this compound possesses a terminal alkyne in its propargyl substituent, making it a potential candidate for use in the development of bioorthogonal methodologies. This alkyne could react with an azide-functionalized molecule to form a stable triazole linkage.
While the general utility of alkynes in bioorthogonal chemistry is well-established, specific studies detailing the use of this compound in the development of new bioorthogonal reactions or methodologies are not prevalent in the scientific literature. The development of new bioorthogonal reagents often focuses on optimizing reaction kinetics, stability, and biocompatibility. While this compound fits the basic structural requirement of containing an alkyne, its specific performance and advantages in bioorthogonal applications have not been extensively investigated or reported.
Advanced Analytical Methodologies for 1 Methyl 5 Prop 2 Yn 1 Yl 1h Pyrazole
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Chromatography is a fundamental analytical technique for separating and purifying 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole from reaction mixtures and for assessing its purity. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of pyrazole (B372694) derivatives due to its high resolution and applicability to a wide range of polar and non-polar compounds. ijcpa.inresearchgate.net For this compound, a reverse-phase (RP-HPLC) method is typically the most effective approach. ijcpa.in
Method development involves the systematic optimization of several key parameters to achieve adequate separation from impurities and starting materials. A C18 column is a common choice for the stationary phase, offering excellent retention and separation for many pyrazole structures. ijcpa.inresearchgate.net The mobile phase composition is critical; a gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is often employed. sielc.comsielc.com The addition of modifiers such as trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase. ijcpa.insielc.com Detection is commonly performed using a UV-Vis detector, set at a wavelength where the pyrazole ring exhibits maximum absorbance.
Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and efficiency for pyrazole derivatives. ijcpa.in |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure good peak shape. sielc.com |
| Mobile Phase B | Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 10% B to 95% B over 20 min | Allows for the elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. ijcpa.in |
| Column Temp. | 25 °C | Ensures reproducible retention times. ijcpa.in |
| Detector | UV-Vis Diode Array Detector (DAD) | Set at 230 nm for detection of the pyrazole chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While this compound may be amenable to high-temperature GC, its polarity and the presence of the nitrogen-containing heterocycle can lead to peak tailing and poor chromatographic performance on standard non-polar columns.
A more robust approach involves the chemical derivatization of the compound to create a more volatile and less polar analogue. For instance, reactions targeting the pyrazole ring or potential functional group transformations can yield derivatives suitable for GC analysis. nih.gov The selection of the appropriate column is crucial; mid-polarity columns, such as those with a stationary phase like OV-17, are often effective for nitrogen-containing heterocyclic compounds. nih.gov Detection can be accomplished using a Flame Ionization Detector (FID) for general-purpose analysis or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity for nitrogen-containing compounds like pyrazoles. nih.gov
Table 2: Representative GC Method Parameters for a Volatile Derivative
| Parameter | Condition | Rationale |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) | A polar column suitable for separating polar analytes. mdpi.com |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 60 °C (hold 2 min), then 10 °C/min to 240 °C (hold 5 min) | Temperature gradient to separate compounds with different boiling points. sums.ac.ir |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Split Ratio | 50:1 | Reduces the amount of sample reaching the column to prevent overload. |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling not just quantification but also structural identification.
LC-MS and GC-MS for Trace Analysis and Reaction Monitoring
The coupling of liquid chromatography or gas chromatography with mass spectrometry (MS) is the gold standard for the definitive identification and quantification of organic compounds. nih.govmdpi.com
LC-MS is exceptionally valuable for analyzing this compound directly from complex matrices like reaction mixtures. rsc.org It provides molecular weight information, confirming the identity of the target compound, and its fragmentation pattern offers structural clues. nih.govresearchgate.net Techniques like tandem mass spectrometry (LC-MS/MS) offer enhanced selectivity and sensitivity, making it possible to detect and quantify the compound at trace levels. oup.com This is particularly useful for monitoring the progress of a synthesis reaction, where the formation of the product can be tracked over time, even in the presence of excess reagents and byproducts. rsc.orgoup.com
GC-MS is used for the analysis of the compound if it is sufficiently volatile or after derivatization. The electron ionization (EI) source in a typical GC-MS system produces reproducible fragmentation patterns that can be compared against spectral libraries for confident identification of the compound and any related volatile impurities. mdpi.com
Table 3: Typical Mass Spectrometry Parameters
| Parameter | LC-MS (ESI) | GC-MS (EI) |
| Ionization Mode | Positive Electrospray (ESI+) | Electron Ionization (EI) |
| Capillary Voltage | 3.5 kV | - |
| Ion Source Temp. | 120 °C | 230 °C |
| Electron Energy | - | 70 eV |
| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | Quadrupole |
| Scan Range | 50 - 500 m/z | 40 - 450 m/z |
| Application | Molecular weight confirmation, trace quantification, reaction monitoring. mdpi.comoup.com | Structural identification of volatile derivatives, impurity profiling. mdpi.com |
LC-NMR for Structural Characterization in Complex Mixtures
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful, albeit less common, hyphenated technique that provides unparalleled structural information. mdpi.com It directly couples an HPLC system to an NMR spectrometer, allowing for the acquisition of NMR spectra of compounds as they elute from the column.
This technique is particularly advantageous for the analysis of this compound in situations where structural isomers are formed during synthesis. nih.gov While LC-MS can confirm that two peaks have the same mass, it may not be able to distinguish between isomers. LC-NMR, however, can provide detailed 1H and 13C NMR spectra for each separated component, allowing for unambiguous structural assignment. mdpi.comnih.gov The analysis can be performed in "on-flow" mode for strong signals or "stop-flow" mode, where the chromatographic flow is paused to allow for longer acquisition times and more advanced 2D NMR experiments on a specific peak of interest.
Table 4: LC-NMR Workflow for Isomer Characterization
| Step | Description | Outcome |
| 1. HPLC Separation | An optimized HPLC method separates the target compound from isomers and impurities. | Chromatogram with resolved peaks. |
| 2. Peak Diversion | The eluent corresponding to a peak of interest is diverted to the NMR flow probe. | Isolated compound is introduced into the NMR spectrometer. |
| 3. Solvent Suppression | Specialized NMR pulse sequences are used to suppress the large signals from the HPLC mobile phase solvents. mdpi.com | Clear observation of the analyte's NMR signals. |
| 4. NMR Acquisition | 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra are acquired in stop-flow mode. | Detailed structural information for unambiguous identification. |
| 5. Data Analysis | The acquired spectra are analyzed to confirm the structure and distinguish it from any isomers. nih.gov | Confirmed chemical structure of the isolated compound. |
Electroanalytical Methods for Redox Property Characterization
Electroanalytical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of a molecule. acs.org For this compound, CV can provide valuable insights into its electronic structure and its susceptibility to oxidation and reduction. tandfonline.comnih.gov
Table 5: Hypothetical Cyclic Voltammetry Data
| Parameter | Value | Interpretation |
| Solvent | Acetonitrile | A common aprotic solvent for electrochemical studies. |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) | Provides conductivity to the solution. |
| Working Electrode | Glassy Carbon | An inert electrode material. |
| Reference Electrode | Ag/AgCl | A stable reference against which potentials are measured. |
| Scan Rate | 100 mV/s | A typical scan rate for initial screening. |
| Oxidation Potential (Epa) | +1.2 V vs. Ag/AgCl | Potential at which the compound is oxidized (e.g., on the pyrazole ring). tandfonline.com |
| Reduction Potential (Epc) | -1.8 V vs. Ag/AgCl | Potential at which the compound is reduced (e.g., on the alkyne group). |
Q & A
Q. What are the common synthetic routes for preparing 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole, and how do reaction conditions influence yield?
Methodological Answer:
- Cyclocondensation : Ethyl acetoacetate derivatives can react with substituted hydrazines under reflux conditions. For example, phenylhydrazine reacts with β-keto esters to form pyrazole rings, as demonstrated in pyrazole-4-carboxylic acid derivatives .
- Multi-component reactions : Four-component reactions involving arylcarbohydrazides, acetylenedicarboxylates, and isocyanides under neutral conditions offer efficient functionalization .
- Optimization : Temperature (e.g., 50–120°C), solvent polarity (THF/water mixtures), and catalysts (e.g., CuSO₄ for click chemistry) significantly affect regioselectivity and yield .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR/IR : ¹H/¹³C NMR identifies substituent positions (e.g., propynyl groups at C5), while IR confirms functional groups like C≡C stretches (~2100 cm⁻¹) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves tautomeric forms and hydrogen-bonding networks, essential for confirming regiochemistry .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does tautomerism impact the reactivity and biological activity of this compound?
Methodological Answer:
- Structural dynamics : Tautomeric equilibria (e.g., 1H-pyrazole vs. 2H-pyrazole forms) alter electron density at reactive sites. Co-crystallization studies reveal coexisting tautomers, as seen in fluorophenyl-pyrazole derivatives .
- Biological implications : Tautomer-specific interactions with enzymes (e.g., cyclooxygenase) modulate binding affinity. Computational docking (e.g., AutoDock Vina) predicts preferred tautomers in active sites .
Q. What strategies address regioselectivity challenges during functionalization of the pyrazole ring?
Methodological Answer:
- Directing groups : Electron-withdrawing substituents (e.g., nitro at C4) guide electrophilic substitution to C5. For example, nitration of 1-methylpyrazole favors C5 due to steric and electronic effects .
- Transition-metal catalysis : Palladium-catalyzed Sonogashira coupling introduces propynyl groups at specific positions. Copper(I)-mediated click chemistry ensures regioselective triazole formation .
Q. How can computational modeling validate experimental data for this compound?
Methodological Answer:
- DFT calculations : Gaussian 09 simulations compare experimental (XRD) and theoretical bond lengths/angles, identifying deviations >0.05 Å as potential crystallographic artifacts .
- Molecular dynamics (MD) : Simulations in explicit solvent (e.g., water) predict solubility and stability, correlating with HPLC retention times .
Q. What methodologies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) under standardized conditions (e.g., 24–72 hr incubation) minimize variability .
- Off-target profiling : Kinase inhibition panels (e.g., Eurofins KinaseProfiler) identify non-specific interactions that may skew reported IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
